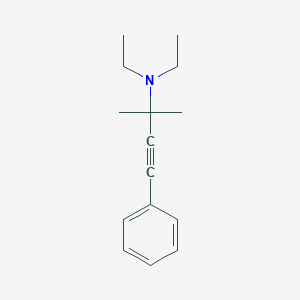

N,N-diethyl-2-methyl-4-phenylbut-3-yn-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-diethyl-2-methyl-4-phenylbut-3-yn-2-amine, commonly known as DIBAL-H, is a reducing agent used in organic chemistry for the reduction of esters, amides, and nitriles to aldehydes or primary amines. It is a colorless liquid with a pungent odor and is highly reactive. DIBAL-H is a versatile reagent that has found widespread use in the synthesis of a variety of organic compounds.

Mécanisme D'action

DIBAL-H acts as a reducing agent by donating a hydride ion to the carbonyl group of the substrate. The hydride ion attacks the carbonyl carbon, leading to the formation of an alkoxide intermediate. This intermediate is then reduced by another hydride ion to yield the corresponding aldehyde or primary amine.

Biochemical and Physiological Effects

DIBAL-H is not used in biochemical or physiological research as it is a synthetic reagent used exclusively in organic chemistry.

Avantages Et Limitations Des Expériences En Laboratoire

DIBAL-H has several advantages over other reducing agents. It is a mild and selective reducing agent that can reduce esters, amides, and nitriles to aldehydes or primary amines without affecting other functional groups. It is also a versatile reagent that can be used in a variety of solvents and reaction conditions.

However, DIBAL-H is highly reactive and must be handled with care. It is also a toxic and flammable liquid that can cause severe burns and respiratory problems if not handled properly. It is important to use protective equipment and proper ventilation when working with DIBAL-H.

Orientations Futures

There are several future directions for the use of DIBAL-H in organic synthesis. One potential application is in the synthesis of new pharmaceuticals and bioactive compounds. DIBAL-H can be used to reduce functional groups in complex molecules, leading to the synthesis of new compounds with potential therapeutic properties.

Another potential application is in the development of new catalysts for asymmetric synthesis. DIBAL-H has been used in the synthesis of chiral compounds, and its use in asymmetric synthesis may lead to the development of new catalysts that can be used in the production of chiral drugs and other compounds.

In conclusion, DIBAL-H is a valuable reagent in organic synthesis that has found widespread use in the reduction of esters, amides, and nitriles to aldehydes or primary amines. Its mild and selective reducing properties make it a versatile reagent that can be used in a variety of reaction conditions. While it is a toxic and highly reactive compound that must be handled with care, its potential applications in the synthesis of new pharmaceuticals and catalysts make it an important area of future research.

Méthodes De Synthèse

The synthesis of DIBAL-H involves the reaction of lithium aluminum hydride with diethylamine and propargyl chloride. The resulting compound is then treated with anhydrous hydrogen chloride gas to yield DIBAL-H. The reaction can be represented as follows:

LiAlH4 + 2EtNH2 + HC≡CCH2Cl → Et2NH + AlH3 + LiCl + HC≡CCH2NH(Et)2

Et2NH + HCl → Et2NH2Cl

Et2NH2Cl + AlH3 → Et2NH-AlH2Cl

Et2NH-AlH2Cl + HC≡CCH2NH(Et)2 → DIBAL-H + 2EtNH2 + AlCl3

Applications De Recherche Scientifique

DIBAL-H has been extensively used in organic synthesis for the reduction of various functional groups. It has been used in the synthesis of natural products, pharmaceuticals, and other bioactive compounds. DIBAL-H has also been used in the synthesis of chiral compounds and in asymmetric synthesis. It is a valuable reagent in the synthesis of complex molecules.

Propriétés

Nom du produit |

N,N-diethyl-2-methyl-4-phenylbut-3-yn-2-amine |

|---|---|

Formule moléculaire |

C15H21N |

Poids moléculaire |

215.33 g/mol |

Nom IUPAC |

N,N-diethyl-2-methyl-4-phenylbut-3-yn-2-amine |

InChI |

InChI=1S/C15H21N/c1-5-16(6-2)15(3,4)13-12-14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3 |

Clé InChI |

MRZPSRPKQURMKO-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(C)(C)C#CC1=CC=CC=C1 |

SMILES canonique |

CCN(CC)C(C)(C)C#CC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)

![2'-(furan-2-yl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B256794.png)

![6-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B256801.png)

![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)